trans-2-(4-Bromo-phenyl)-cyclohexanol
Overview
Description
trans-2-(4-Bromo-phenyl)-cyclohexanol: is an organic compound that features a cyclohexanol ring substituted with a bromophenyl group
Mechanism of Action
Target of Action
Boronic acids and their esters, which include this compound, are highly considered for the design of new drugs and drug delivery devices . They are particularly seen as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s worth noting that organoboron compounds, such as this one, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the organoboron compound undergoes transmetalation with a palladium (II) complex .
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it plays a role in carbon–carbon bond formation . This process is crucial in various biochemical pathways, including the synthesis of complex organic molecules.
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability and pharmacokinetics.
Result of Action
Its potential use in drug design and delivery suggests it could have significant impacts at the molecular and cellular levels .
Action Environment
The action of trans-2-(4-Bromo-phenyl)-cyclohexanol can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters . Therefore, the physiological pH can considerably accelerate the reaction rate . Additionally, the compound’s stability in water could also influence its action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Bromo-phenyl)-cyclohexanol typically involves the bromination of phenylcyclohexanol. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the para position of the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-Bromo-phenyl)-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of 4-bromo-cyclohexanone or 4-bromo-benzaldehyde.
Reduction: Formation of 4-bromo-cyclohexane.
Substitution: Formation of 4-substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry: trans-2-(4-Bromo-phenyl)-cyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of brominated phenyl compounds on biological systems. It serves as a model compound for understanding the interactions of brominated aromatics with biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its brominated phenyl group can be modified to create derivatives with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials.
Comparison with Similar Compounds
trans-2-(4-Chloro-phenyl)-cyclohexanol: Similar structure but with a chlorine atom instead of bromine.
trans-2-(4-Fluoro-phenyl)-cyclohexanol: Contains a fluorine atom in place of bromine.
trans-2-(4-Iodo-phenyl)-cyclohexanol: Features an iodine atom instead of bromine.
Uniqueness: trans-2-(4-Bromo-phenyl)-cyclohexanol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Bromine’s larger atomic size and higher reactivity compared to chlorine, fluorine, and iodine make this compound particularly interesting for various applications.
Properties
IUPAC Name |
(1R,2S)-2-(4-bromophenyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIYGHQSJSVSJP-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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